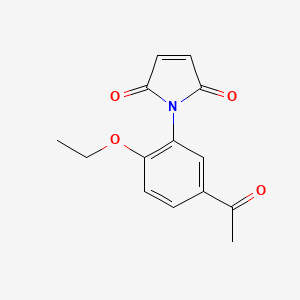
1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione, also known as AED, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. AED belongs to the family of pyrrole-2,5-dione derivatives and has been studied for its potential applications in various areas of medical research.
作用机制
The mechanism of action of 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione also modulates the expression of various genes, including those involved in apoptosis, cell cycle regulation, and angiogenesis. Additionally, 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has been shown to interact with various proteins, including tubulin, Hsp90, and PTP1B.
Biochemical and Physiological Effects
1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has also been shown to have antioxidant and anti-angiogenic properties. However, the exact biochemical and physiological effects of 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione may vary depending on the concentration, duration, and mode of administration.
实验室实验的优点和局限性
One of the advantages of using 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione in lab experiments is its high potency and selectivity. 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione in lab experiments is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy.
未来方向
There are several future directions for the research on 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione. One of the future directions is to explore the potential applications of 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione in combination with other drugs or therapies. Another future direction is to investigate the pharmacokinetics and pharmacodynamics of 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione in vivo. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and neuroprotective effects of 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione.
Conclusion
In conclusion, 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione is a synthetic compound that has potential applications in various areas of medical research. 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, and its mechanism of action involves the inhibition of various signaling pathways and modulation of gene expression. While 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has several advantages for lab experiments, its poor solubility in aqueous solutions may limit its bioavailability and efficacy. Further research is needed to explore the potential applications and molecular mechanisms of 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione.
合成方法
The synthesis of 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione involves the reaction of 5-acetyl-2-ethoxyaniline and dimethyl acetylenedicarboxylate in the presence of a catalyst. The reaction proceeds through a Diels-Alder cycloaddition, followed by a retro-Diels-Alder reaction, and finally, a decarboxylation step. The yield of 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
科学研究应用
1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has been studied for its potential applications in various areas of medical research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has been shown to protect neurons from oxidative stress and neuroinflammation.
属性
IUPAC Name |
1-(5-acetyl-2-ethoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-3-19-12-5-4-10(9(2)16)8-11(12)15-13(17)6-7-14(15)18/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYXAWBKDWBFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)N2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5762121.png)
![3-(4-nitrophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5762133.png)
![2-hydrazino-8,8-dimethyl-3-phenyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B5762140.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B5762147.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5762174.png)

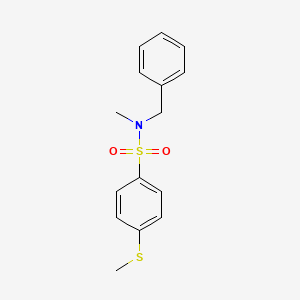
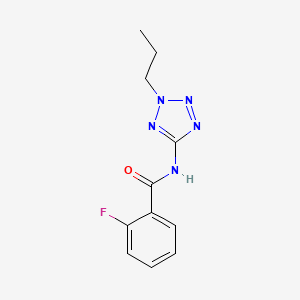

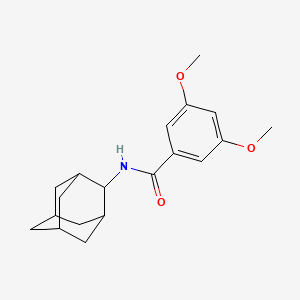
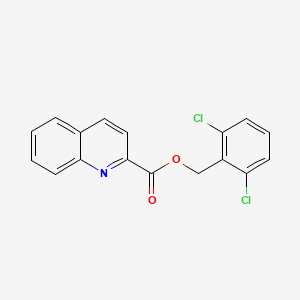
![2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5762214.png)

